
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying cellular and neuronal processes.
Mechanism of Action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. By blocking the activation of NMDA receptors, CPP can inhibit the influx of calcium ions into cells, which is a key step in the signaling pathways that underlie synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, CPP can also modulate the activity of other ion channels and receptors, including AMPA receptors, GABA receptors, and voltage-gated calcium channels. CPP has been shown to have neuroprotective effects in animal models of stroke and epilepsy, and it has also been shown to enhance learning and memory processes in healthy animals.
Advantages and Limitations for Lab Experiments
CPP has several advantages as a tool for studying cellular and neuronal processes. It is a small molecule that can easily cross cell membranes and blood-brain barriers, making it an ideal tool for studying the effects of drugs and other compounds on neuronal function. CPP is also highly selective for the NMDA receptor, which allows researchers to specifically target this receptor in their experiments.
However, there are also some limitations to the use of CPP in lab experiments. CPP is a potent and long-lasting inhibitor of the NMDA receptor, which can make it difficult to control the duration and intensity of its effects. In addition, CPP can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
For the use of CPP include investigating its role in neurological disorders and developing new compounds that can selectively target different subtypes of NMDA receptors.
Synthesis Methods
CPP can be synthesized through a multistep process that involves the reaction of 1-methylcyclopentan-1-carboxylic acid with N-methylpyrrolidin-3-one in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and a base to yield CPP in high yields and purity.
Scientific Research Applications
CPP has been widely used in scientific research as a tool to study cellular and neuronal processes. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used to investigate the role of NMDA receptors in various physiological and pathological conditions, including stroke, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(5-3-4-6-12)11(16)13-9-7-10(15)14(2)8-9/h9H,3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOAEKHVUVPMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

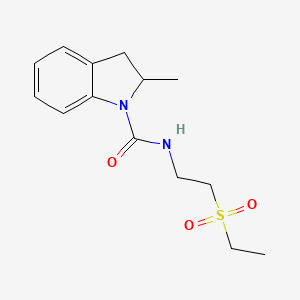
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
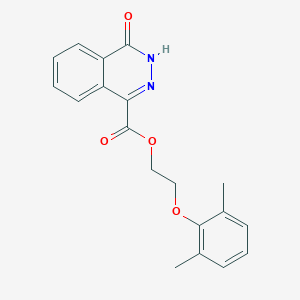
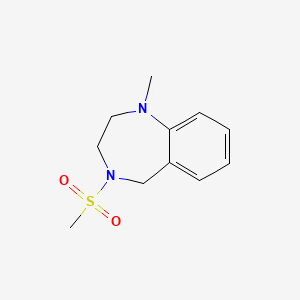
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
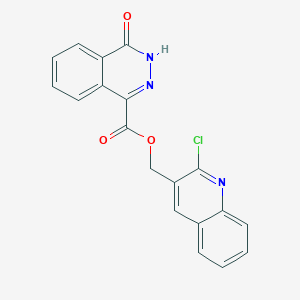
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
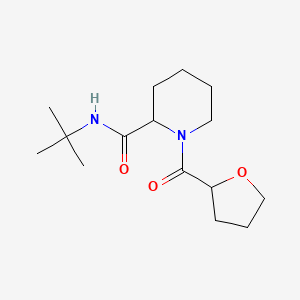
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)